
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea, also known as MTT, is a yellow tetrazolium salt that is commonly used in scientific research. MTT is a widely used reagent for measuring cell viability and proliferation, and it has become an essential tool in many biomedical studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including compounds similar to 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea, have been explored for their potential as neuropeptide Y5 receptor antagonists. This research provides insights into the optimization of in vitro potency through modifications of the molecule's stereochemistry and other structural elements (Fotsch et al., 2001).
- Quantum chemical, spectroscopic, and X-ray diffraction studies have been conducted on related compounds to understand their molecular geometry, vibrational frequencies, and electronic properties. These studies offer a detailed view of the compound's structure and potential interactions, contributing to the understanding of its reactivity and stability (Saraçoǧlu & Cukurovalı, 2013).
Potential Biological Activities
- Research into the synthesis and biological evaluation of urea derivatives, including 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea, has identified compounds with significant antiproliferative effects against various cancer cell lines. These findings highlight the potential of such compounds as anticancer agents, providing a foundation for further investigation into their mechanism of action and therapeutic applications (Jian Feng et al., 2020).
Catalytic Activities and Synthesis Applications
- The intrinsic catalytic activities of metal complexes inspired by the structure and function of urease have been explored. Such studies reveal the potential of dinuclear nickel complexes to catalyze the hydrolysis of urea, with the resulting products utilized in the synthesis of biologically active compounds. This research underscores the versatility of urea derivatives in synthetic chemistry and their application in the generation of valuable pharmaceutical agents (Kundu et al., 2021).
Propiedades
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-14(21-12(2)18-11)10-17-15(19)16-8-9-20-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWPWUORUZSOOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)
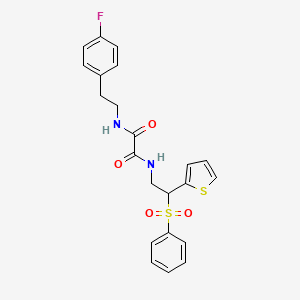
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2385076.png)
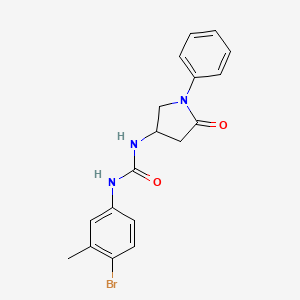
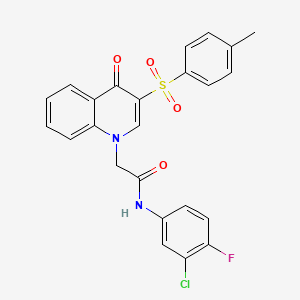
![N-benzyl-2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2385080.png)

![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)
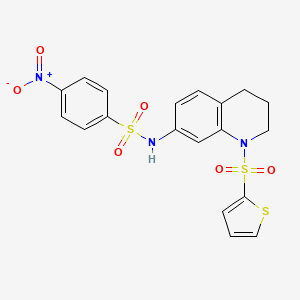
![1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2385093.png)
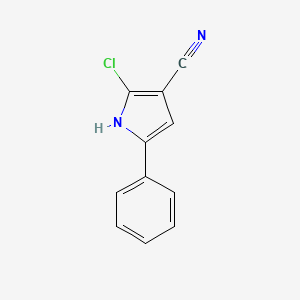
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)
